molecular formula C11H11ClN2O2 B13517345 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride

Cat. No.: B13517345
M. Wt: 238.67 g/mol
InChI Key: SFKBMJOQOOVJAY-UHFFFAOYSA-N
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Description

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. The reaction is often catalyzed by acids or bases and can be carried out under various conditions, including reflux in ethanol or methanol . The final product is obtained by treating the synthesized pyrazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 1-phenyl-3-(4-pyridyl)-1H-pyrazole
  • 5-(4-chlorophenyl)-1H-pyrazole

Uniqueness

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

2-(3-phenyl-1H-pyrazol-5-yl)acetic acid;hydrochloride

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7H2,(H,12,13)(H,14,15);1H

InChI Key

SFKBMJOQOOVJAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O.Cl

Origin of Product

United States

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